1,6-Diaminohexane-N,N,N',N'-tetraacetic acid synthesis pathway
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 1,6-Diaminohexane-N,N,N',N'-tetraacetic Acid (HDTA)
Abstract
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid (HDTA), a hexadentate aminopolycarboxylic acid, is a significant chelating agent and a structural analogue of the widely-used Ethylenediaminetetraacetic acid (EDTA). Its longer six-carbon aliphatic backbone, derived from 1,6-diaminohexane, imparts distinct physicochemical properties, influencing the stability and conformation of its metal complexes. These unique characteristics make HDTA a valuable tool in various fields, including analytical chemistry, water treatment, and biomedical research as a component in drug delivery systems.[1] This guide provides a comprehensive technical overview of the primary synthetic pathways to HDTA, designed for researchers, chemists, and professionals in drug development. We will explore the core reaction mechanisms, provide detailed experimental protocols, and offer insights into the practical considerations for its synthesis, purification, and characterization.
Reactant and Product: Physicochemical Properties and Safety
A successful synthesis begins with a thorough understanding of the materials involved. The primary precursor for HDTA is 1,6-diaminohexane (also known as hexamethylenediamine), and the final product is a stable, crystalline solid.[2]
Table 1: Physicochemical Data of Key Compounds
| Property | 1,6-Diaminohexane | 1,6-Diaminohexane-N,N,N',N'-tetraacetic Acid (HDTA) |
| Synonyms | Hexamethylenediamine, 1,6-Hexanediamine | Hexamethylenedinitrilotetraacetic acid |
| CAS Number | 124-09-4[3] | 1633-00-7[1][2] |
| Molecular Formula | H₂N(CH₂)₆NH₂[3] | (HO₂CCH₂)₂N(CH₂)₆N(CH₂CO₂H)₂[4] |
| Molecular Weight | 116.20 g/mol [3] | 348.35 g/mol [1][2] |
| Appearance | White solid[3] | White to off-white crystalline powder[2] |
| Melting Point | 39-42 °C[3] | 232-236 °C (decomposes)[1][2][4] |
| Boiling Point | 199-204 °C[3] | N/A |
| Solubility | 490 g/L in water[3] | Soluble in alkaline solutions like 1M NaOH[2] |
Safety and Handling Considerations:
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1,6-Diaminohexane: This precursor is a corrosive solid and can cause severe skin burns and eye damage.[5] It is also harmful if swallowed or inhaled. Handling requires personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] The material is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[5]
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Haloacetic Acids (e.g., Chloroacetic Acid): These reagents are highly toxic and corrosive. They must be handled with extreme care in a well-ventilated fume hood using appropriate PPE.
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Cyanide Sources (e.g., NaCN, HCN): Sodium cyanide and hydrogen cyanide are extremely toxic. Protocols involving these reagents must only be performed by trained personnel in a controlled environment with immediate access to emergency cyanide antidotes.
Core Synthesis Pathways
The synthesis of HDTA is analogous to the industrial production of EDTA, primarily following two well-established routes: the direct carboxymethylation with a haloacetic acid (a Munz-type synthesis) and the cyanomethylation followed by hydrolysis (a Bersworth-type synthesis).[6]
Pathway A: Direct Carboxymethylation with Chloroacetic Acid
This pathway is a direct N-alkylation method, conceptually straightforward but requiring careful control of reaction conditions to achieve tetra-substitution. The mechanism involves the nucleophilic attack of the nitrogen atoms of 1,6-diaminohexane on the electrophilic carbon of chloroacetic acid.
Causality of Experimental Choices:
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Strong Base (NaOH): A stoichiometric excess of a strong base is crucial. It serves two purposes: first, to deprotonate the amine groups, significantly increasing their nucleophilicity, and second, to neutralize the carboxylic acid group of the chloroacetic acid and the HCl byproduct formed during the reaction.
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Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (typically 50-80°C) is essential to prevent side reactions and ensure complete tetra-alkylation without degrading the product.
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Slow Addition: Chloroacetic acid is added portion-wise to manage the exotherm and maintain a consistent pH, driving the reaction towards the desired product.
Figure 1: Direct Carboxymethylation (Munz-type) Synthesis of HDTA.
Experimental Protocol: Direct Carboxymethylation
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,6-diaminohexane (1.0 eq) in deionized water.
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Basification: Add a 50% aqueous solution of sodium hydroxide (8.0 eq) to the flask while stirring. Maintain the temperature below 30°C using an ice bath.
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Reagent Addition: Slowly add a solution of chloroacetic acid (4.0 eq) dissolved in water via the dropping funnel over 2-3 hours. Carefully monitor the temperature, keeping it between 50-60°C.
-
Reaction Completion: After the addition is complete, heat the mixture to 80-90°C and maintain for an additional 2-4 hours to ensure the reaction goes to completion.
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Work-up: The resulting solution contains the tetrasodium salt of HDTA (Na₄HDTA). This can be used directly or proceeded to purification to isolate the free acid.
Pathway B: Cyanomethylation and Hydrolysis
This two-step process, analogous to the Bersworth synthesis, often results in higher purity and yield.[6] It first involves the formation of an aminonitrile intermediate, which is subsequently hydrolyzed to the final tetra-acid.
Causality of Experimental Choices:
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Formaldehyde and Cyanide: These reagents react with the primary amines to form hydroxymethylamine intermediates, which then rapidly convert to aminonitriles. This is a highly efficient method for introducing the carboxymethyl precursor.
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Two-Step Process: Separating the cyanomethylation from the hydrolysis minimizes the formation of impurities like nitrilotriacetic acid (NTA), which can occur in a one-pot reaction.[6]
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Hydrolysis Conditions: The hydrolysis of the nitrile groups to carboxylic acids is typically performed under strong basic conditions (using NaOH) at elevated temperatures, driving the reaction to completion and producing ammonia as a byproduct.
Figure 2: Two-Step Cyanomethylation (Bersworth-type) Pathway to HDTA.
Experimental Protocol: Cyanomethylation and Hydrolysis
Step 1: Synthesis of (Hexamethylenedinitrilo)tetraacetonitrile
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Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with 1,6-diaminohexane (1.0 eq) and water.
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Cyanide Addition: Add sodium cyanide (4.0 eq) to the solution and stir until dissolved.
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Formaldehyde Addition: Cool the mixture to 15-20°C. Slowly add 37% aqueous formaldehyde (4.0 eq) while maintaining the temperature below 40°C.
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Precipitation: The aminonitrile product will precipitate as a solid. Stir the slurry for an additional 2-3 hours.
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Isolation: Filter the solid product, wash thoroughly with cold deionized water to remove unreacted cyanide, and dry under vacuum.
Step 2: Hydrolysis to HDTA
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Reaction Setup: Suspend the dried aminonitrile intermediate in a 10-20% aqueous solution of sodium hydroxide.
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Heating: Heat the mixture to boiling (approx. 100-110°C) and reflux. Ammonia gas will evolve, which must be scrubbed.
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Completion: Continue refluxing until ammonia evolution ceases (typically 4-6 hours), indicating the completion of hydrolysis. The resulting clear solution contains the tetrasodium salt of HDTA.
Purification and Characterization
The crude product from either synthesis exists as the tetrasodium salt in an aqueous solution. Purification is achieved by precipitating the free acid form, which has low water solubility.
Protocol: Purification by Acid Precipitation
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Cooling: Cool the reaction mixture containing Na₄HDTA to room temperature.
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Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the solution.
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Precipitation: HDTA will begin to precipitate as a white solid as the pH drops below 3. Continue adding acid until the pH is approximately 1.5-2.0 to ensure complete precipitation.
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Isolation: Filter the white HDTA precipitate using a Buchner funnel.
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Washing: Wash the filter cake several times with cold deionized water to remove residual salts (NaCl or Na₂SO₄) and any unreacted starting materials.
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Drying: Dry the purified HDTA in a vacuum oven at 80-100°C to a constant weight.
Characterization: The identity and purity of the final product can be confirmed by:
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Melting Point Analysis: Compare the observed melting point (with decomposition) to the literature value (232-236 °C).[2][4]
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Titration: Perform a complexometric titration with a standardized metal ion solution (e.g., Ca²⁺, Zn²⁺) to determine the purity and chelating capacity.
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Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure, while Fourier-Transform Infrared (FTIR) spectroscopy can identify the characteristic functional groups (C=O of the carboxylic acid, C-N bonds).
Comparative Analysis of Synthesis Routes
| Feature | Pathway A (Direct Carboxymethylation) | Pathway B (Cyanomethylation) |
| Reagents | 1,6-Diaminohexane, Chloroacetic Acid, NaOH | 1,6-Diaminohexane, Formaldehyde, NaCN, NaOH |
| Safety | High toxicity and corrosivity of chloroacetic acid. | Extreme toxicity of sodium cyanide. Requires specialized handling and waste disposal. |
| Yield | Generally moderate to good. | Typically higher yield (>90%).[6] |
| Purity | Prone to contamination with partially alkylated byproducts. | Higher purity product, as the intermediate can be isolated and washed.[6] |
| Simplicity | One-pot reaction, conceptually simpler. | Two-step process requiring isolation of an intermediate. |
| Waste Stream | Produces a high concentration of sodium chloride. | Produces toxic cyanide-containing waste and ammonia gas that must be scrubbed. |
Conclusion
The synthesis of 1,6-Diaminohexane-N,N,N',N'-tetraacetic acid can be effectively achieved through methods analogous to established industrial EDTA production. The direct carboxymethylation route offers operational simplicity, while the cyanomethylation pathway generally provides superior yield and purity at the cost of handling highly toxic reagents. The choice of synthesis pathway depends on the specific requirements for purity, yield, available equipment, and the laboratory's capacity for handling hazardous materials. Proper purification via acid precipitation is a critical final step to obtaining a high-purity product suitable for demanding applications in research and development.
References
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Title: Synthesis of EDTA Source: Chem LibreTexts URL: [Link]
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Title: EDTA synthesis and selected applications Source: ResearchGate URL: [Link]
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Title: Safety Data Sheet: 1,6-diaminohexane Source: Carl ROTH URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,6-DIAMINOHEXANE-N,N,N',N'-TETRAACETIC ACID CAS#: 1633-00-7 [amp.chemicalbook.com]
- 3. 1,6-Diaminohexane for synthesis 124-09-4 [sigmaaldrich.com]
- 4. 1,6-二氨基己烷-N,N,N′,N′-四乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
